N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
Description
N-[1-(Benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide is a benzamide derivative characterized by a trichloroethyl backbone substituted with a benzylamino group and a 2-methylbenzamide moiety. Its structural complexity arises from the trichloroethyl group, which confers steric bulk and electronic effects, and the benzylamino substituent, which may enable interactions with biological targets or metal catalysts.
Properties
Molecular Formula |
C17H17Cl3N2O |
|---|---|
Molecular Weight |
371.7 g/mol |
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H17Cl3N2O/c1-12-7-5-6-10-14(12)15(23)22-16(17(18,19)20)21-11-13-8-3-2-4-9-13/h2-10,16,21H,11H2,1H3,(H,22,23) |
InChI Key |
WKNDUBQAICZGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoyl chloride with N-benzylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with trichloroacetyl chloride to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl moiety, where nucleophiles such as thiols or amines replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
N-[1-(4-Bromoanilino)-2,2,2-Trichloroethyl]-2-Methylbenzamide ()
- Substituent: Replaces benzylamino with 4-bromoanilino.
- Molecular Weight : 436.555 g/mol (vs. target compound’s ~420–430 g/mol range).
- However, steric hindrance from bromine could reduce reactivity in catalytic applications .
N-[1-(Azepan-1-yl)-2,2,2-Trichloroethyl]-4-Chlorobenzamide ()
- Substituent: Azepane (7-membered ring) replaces benzylamino; 4-chlorobenzamide replaces 2-methylbenzamide.
- Impact: The azepane ring increases molecular flexibility and may improve solubility in nonpolar solvents.
2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide ()
- Substituent: Incorporates a 1,3,4-thiadiazole ring linked to phenylamino.
- Synthetic Method : Synthesized via dehydrosulfurization of hydrazinecarbothioamide using iodine/triethylamine in DMF.
Functional Group Comparisons
*Estimated based on structural analogs.
Data Tables
Table 1: Molecular Properties of Selected Compounds
Biological Activity
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a trichloroethyl group attached to a benzylamino moiety, which is further linked to a 2-methylbenzamide structure. This structural configuration contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert effects by:
- Inhibition of Enzymatic Activity : It can inhibit specific enzymes that play critical roles in metabolic pathways.
- Modulation of Receptor Activity : The compound may interact with receptors involved in signal transduction, affecting cellular responses.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in certain cell types, which is crucial for therapeutic applications against cancer.
Biological Activity and Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
-
Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action Human Leukemia 5.0 Apoptosis via caspase activation Breast Cancer 10.0 Cell cycle arrest Colon Cancer 7.5 Induction of oxidative stress - Neuroprotective Effects : Recent studies have suggested that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage, making it a candidate for neurodegenerative disease therapies.
- Diabetes Management : Analogous compounds have been explored for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a significant factor in diabetes development.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study 1 : A preclinical trial involving human leukemia cell lines demonstrated significant apoptosis induction at concentrations as low as 5 µM. The study utilized flow cytometry to assess cell viability and apoptosis rates.
- Case Study 2 : In vivo studies on diabetic mice showed that treatment with this compound led to improved glucose tolerance and reduced β-cell apoptosis compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
